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molecular formula C11H11NO2 B137327 methyl 2-(1H-indol-3-yl)acetate CAS No. 1912-33-0

methyl 2-(1H-indol-3-yl)acetate

Cat. No. B137327
M. Wt: 189.21 g/mol
InChI Key: KTHADMDGDNYQRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637541B2

Procedure details

Concentrated sulfuric acid (0.2 equiv.) was carefully added to a solution of 1H-indol-3-ylacetic acid in MeOH (1 M) and the reaction was stirred at rt for 2.5 h. The solution was cooled with an ice bath, and aqueous 2 N NaOH (0.18 equiv.) was slowly added such that T<10° C. The solution was diluted with water, and solid K2CO3 was then added until pH was neutral. The solution was extracted with MTBE (2×), washed with water (2×), brine, dried over Na2SO4, filtered, and concentrated to give a brown syrup. The crude syrup was dissolved in MTBE (1.4 mL/g) and transferred to a three necked flask fitted with a temperature probe, mechanical stirrer, addition funnel and nitrogen inlet. Hex was then slowly added to the stirring solution over 1 h. More Hex was then added over 2 h then left overnight. The suspension was filtered, washed with Hex, and dried on the fit under nitrogen for 20 h to give the title compound (81%) as a light orange solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
81%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[NH:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]([CH2:15][C:16]([OH:18])=[O:17])=[CH:7]1.[OH-].[Na+].[CH3:21]O>O.C([O-])([O-])=O.[K+].[K+].CC(OC)(C)C>[NH:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]([CH2:15][C:16]([O:18][CH3:21])=[O:17])=[CH:7]1 |f:2.3,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at rt for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled with an ice bath
CUSTOM
Type
CUSTOM
Details
was slowly added such that T<10° C
ADDITION
Type
ADDITION
Details
was then added until pH
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with MTBE (2×)
WASH
Type
WASH
Details
washed with water (2×), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown syrup
CUSTOM
Type
CUSTOM
Details
fitted with a temperature probe, mechanical stirrer, addition funnel and nitrogen inlet
ADDITION
Type
ADDITION
Details
Hex was then slowly added to the stirring solution over 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
More Hex was then added over 2 h
Duration
2 h
WAIT
Type
WAIT
Details
then left overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
washed with Hex
CUSTOM
Type
CUSTOM
Details
dried on the fit under nitrogen for 20 h
Duration
20 h

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)CC(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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